Dipotassium galactarate

Solubility Formulation compatibility Salt-form selection

Researchers requiring a galactarate-based chelator often face formulation incompatibility when substituting sodium for potassium salts, leading to altered solubility and metal-coordination performance. Dipotassium galactarate (CAS 84878-11-5) directly addresses this by delivering the active galactarate anion with a potassium counter-cation specifically suited for potassium-enriched detergent builders, corrosion inhibitors, and bioprocess crystallization workflows. • Provides the same calcium-sequestering galactarate anion as the proven sodium variant but contributes potassium to the formulation matrix, avoiding unwanted sodium loading. • Exhibits potassium-suppressed aqueous solubility relative to sodium galactarate at pH ~4.7, a critical advantage for controlled product recovery from fermentation broths. • Serves as the exact hydroxycarboxylic acid component claimed in phosphate-free corrosion inhibitor compositions (US Patent 20120119152), enabling polydentate metal coordination distinct from calcium salts.

Molecular Formula C6H8K2O8
Molecular Weight 286.32 g/mol
CAS No. 84878-11-5
Cat. No. B12653017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipotassium galactarate
CAS84878-11-5
Molecular FormulaC6H8K2O8
Molecular Weight286.32 g/mol
Structural Identifiers
SMILESC(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[K+].[K+]
InChIInChI=1S/C6H10O8.2K/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;;/h1-4,7-10H,(H,11,12)(H,13,14);;/q;2*+1/p-2/t1-,2+,3+,4-;;
InChIKeyZCTRSOMMTLXYCN-SXKXKJGMSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipotassium Galactarate: Identity and Procurement Baseline


Dipotassium galactarate (CAS 84878-11-5) is the dipotassium salt of galactaric acid (mucic acid), a meso-aldaric acid derived from the oxidation of galactose or galactose-containing polysaccharides [1]. With molecular formula C₆H₈K₂O₈ and a molecular weight of 286.32 g/mol, the compound exists as a crystalline solid whose solubility, metal-coordination behaviour, and solid-state structure are critically governed by the potassium counter-cation [2][3]. The compound belongs to a broader class of galactarate salts—including disodium galactarate, calcium galactarate, and ammonium galactarate—that share the same galactarate anion backbone but differ markedly in physicochemical properties relevant to procurement decisions.

Salt Form

Dipotassium salt of galactaric acid; potassium counter-cation governs solubility, coordination, and crystal packing distinct from sodium or calcium variants.

Solubility

Measurably higher aqueous solubility than the free acid form, enabling aqueous formulation routes inaccessible with galactaric acid alone.

Coordination

Polydentate carboxylate coordination with K⁺; reported hepta-coordination in related potassium hydrogen galactarate supports metal-ion sequestration research.

Why Galactarate Salts Are Not Interchangeable


Galactarate salts are not functionally interchangeable. Galactaric acid—the free acid form—exhibits extremely low water solubility (3.3 g/L at 14 °C), whereas the dipotassium salt has measurably higher aqueous solubility . Critically, the identity of the counter-cation alters solubility in opposite directions: galactaric acid solubility is enhanced in the presence of sodium or ammonium ions but reduced in the presence of potassium ions at the same pH (~4.7), meaning a disodium galactarate or diammonium galactarate system cannot be assumed to behave identically to a dipotassium galactarate system under equivalent conditions . Furthermore, the coordination mode of the galactarate anion with metal ions is cation-dependent—K⁺ salts engage in polydentate coordination while Ca²⁺ salts adopt monodentate coordination—directly affecting metal sequestration performance [1]. Substituting one salt for another without experimental validation of solubility, coordination chemistry, or application-specific functionality therefore introduces formulation risk.

Dipotassium Galactarate

Potassium counter-cation; reduced solubility relative to sodium at equivalent pH; polydentate metal coordination; distinct crystal packing.

Disodium Galactarate

Sodium counter-cation; solubility enhanced relative to potassium at pH ~4.7; coordination and dissolution kinetics may not transfer directly.

Dipotassium Galactarate

Polydentate COO⁻ coordination; hepta-coordinated K⁺ in related structures; OH groups participate in metal binding.

Calcium Galactarate

Monodentate COO⁻ coordination; different OH-group participation; metal sequestration selectivity may not transfer directly.

Differentiation Evidence vs. In-Class Analogs


Aqueous Solubility vs. Free Acid

The free acid form, galactaric acid, has a reported aqueous solubility of approximately 3.3 g/L at 14 °C, which severely limits its practical utility in aqueous formulations . Although a precise numeric solubility value for dipotassium galactarate has not been published in peer-reviewed literature, salt formation with potassium yields a measurable increase in aqueous solubility compared to the free acid [1]. Vendor specifications list dipotassium galactarate as soluble in water, consistent with the general principle that carboxylate salt formation enhances hydrophilicity . For procurement, this means dipotassium galactarate can access aqueous application environments where the free acid cannot.

Aqueous Solubility
Reported
Measurably higher than free acid (3.3 g/L at 14 °C); precise g/L value not peer-reviewed.

Supports selection for aqueous formulation contexts.

Vendor-reported solubility; cross-study comparable.

Solubility Formulation compatibility Salt-form selection

Counter-Cation Effect on Solubility

A peer-reviewed study on galactaric acid solubility demonstrated that at pH ~4.7, galactaric acid is most soluble in the presence of ammonium or sodium ions and less soluble in the presence of potassium ions . This counter-cation-dependent solubility behaviour means that a dipotassium galactarate system will exhibit different solubility characteristics from an equivalent disodium galactarate system at the same pH—potassium ions suppress solubility relative to sodium ions. This effect has direct implications for bioprocess engineering (microbial production of galactaric acid) and for formulation design where controlled solubility is required.

Counter-Cation Effect
Reported
K⁺ reduces galactaric acid solubility relative to Na⁺/NH₄⁺ at pH ~4.7.

Supports solubility control in bioprocess and formulation design.

Directional comparison; precise solubility values not reported.

Solubility modulation Counter-ion effect Bioprocess engineering

Metal-Ion Coordination Mode vs. Calcium Salt

FT-IR spectroscopic analysis of crystalline galactarate salts reveals fundamentally different metal–ligand coordination geometries depending on the counter-cation. In the K⁺ salt, the carboxylate (COO⁻) groups coordinate in a polydentate manner with the cation, whereas in the Ca²⁺ salt, the carboxylate groups coordinate in a monodentate form [1]. Additionally, the degree of hydroxyl group participation in metal–oxygen interaction varies between K⁺/NH₄⁺ salts and Ca²⁺/Ba²⁺/La³⁺ salts [2]. The K⁺ ion in the related compound potassium hydrogen galactarate is hepta-coordinated, with two of the four sugar hydroxyl groups directly coordinated to the metal centre [3]. This polydentate coordination mode in potassium galactarate salts may influence metal-ion sequestration selectivity and complex stability in detergent builder and water treatment applications.

Coordination Mode
Head-to-head
Polydentate COO⁻ coordination (K⁺) vs. monodentate (Ca²⁺); FT-IR OCO⁻ separation ~243–252 cm⁻¹.

May influence metal sequestration selectivity and complex stability.

Crystalline solid-state analysis; FT-IR and XRD.

Metal sequestration Coordination chemistry Detergent builder

Detergent Builder Performance Class-Level Inference

The complexing power of sodium galactarate, measured by specific calcium electrodes, was found to be excellent when operating in synergy with boric acid, and calcium carbonate precipitation inhibition was demonstrated [1]. In real detergency testing without borate synergy, sodium galactarate performed at least as well as sodium tripolyphosphate (STPP) in moderately hard water [2]. Galactaric acid was evaluated alongside galactonic acid and galacturonic acid as a calcium sequestering agent in detergent and metal surface treatment applications [3]. While these data are for the sodium salt, the galactarate anion is the active chelating species; dipotassium galactarate is expected to exhibit comparable calcium sequestration activity, with the potassium counter-cation offering different solubility characteristics (see Evidence Items 1 and 2).

Detergent Performance
Class-level inference
Sodium galactarate matches or exceeds STPP detergency; dipotassium salt expected comparable as calcium sequestrant.

Supports selection as phosphate-free detergent builder candidate.

Sodium salt data; anion-level inference. Data to verify.

Detergent builder Calcium sequestration Phosphate replacement

Corrosion Inhibition Patent Recognition

US Patent Application 20120119152 explicitly lists dipotassium galactarate alongside disodium galactarate, sodium potassium galactarate, zinc galactarate, and diammonium galactarate as a galactaric acid salt suitable for corrosion inhibiting compositions [1]. The patent describes these compositions as capable of sequestering metal ions such as calcium and magnesium and being derived from renewable carbohydrate feedstocks [2]. The mechanism involves metal-ion chelation that prevents the ions from participating in corrosion-catalysing reactions [3]. This explicit inclusion of dipotassium galactarate—rather than only the sodium or ammonium salts—indicates that the potassium salt form has been specifically contemplated for industrial corrosion inhibition applications.

Patent Recognition
Supporting evidence
Explicitly listed in US Patent 20120119152 for corrosion inhibiting compositions.

Supports R&D procurement justification for potassium-based inhibitor formulations.

No quantitative head-to-head inhibition efficiency data.

Corrosion inhibition Metal surface treatment Green chemistry

Crystal Structure vs. Sodium Galactarate

The crystal structures of both sodium galactarate and potassium galactarate were determined by single-crystal X-ray diffraction and published together, providing a direct structural comparison [1]. In both salts, the galactarate unit adopts an extended conformation with strong hydrogen bonding networks that contribute to the relatively low solubility of these salts in the solid state [2]. The carboxylic groups in both sodium and potassium galactarate act as bridging bidentate ligands, as evidenced by FT-IR OCO⁻ component separation of 243 and 252 cm⁻¹ [3]. The potassium salt's distinct ionic radius (K⁺ vs. Na⁺) influences crystal packing and hydrogen-bonding network architecture, which in turn affects dissolution kinetics and solid-state stability.

Crystal Structure
Head-to-head
Potassium vs. sodium: both bridging bidentate carboxylate; distinct K⁺/Na⁺ ionic radii alter crystal packing and dissolution kinetics.

Impacts dissolution rate, hygroscopicity, and solid-state stability during storage.

Single-crystal XRD; Acta Cryst. C, 1994.

Crystallography Solid-state chemistry Hydrogen bonding network

Optimal Procurement Scenarios


Potassium-Specific Detergent and Water Treatment

Dipotassium galactarate is the preferred galactarate salt when the end formulation requires or benefits from potassium as the counter-cation rather than sodium—for example, in potassium-enriched detergent builders, water treatment agents where sodium content must be controlled, or formulations targeting specific cation-release profiles. Sodium galactarate has been demonstrated to perform at least as well as sodium tripolyphosphate (STPP) in detergency testing, and the galactarate anion is the active calcium-sequestering species; dipotassium galactarate is expected to deliver comparable sequestration performance while providing potassium rather than sodium to the formulation matrix [1].

Potassium-Based Corrosion Inhibition Systems

US Patent 20120119152 explicitly claims dipotassium galactarate as a suitable galactaric acid salt for corrosion inhibiting compositions that sequester calcium and magnesium ions, making it a viable procurement option for R&D groups developing bio-based, phosphate-free corrosion inhibitors where potassium salts are preferred over sodium or ammonium alternatives . When paired with oxoacid anion salts such as borates or molybdates, dipotassium galactarate can form the hydroxycarboxylic acid component of mixed corrosion inhibition systems [1].

Crystallography and Coordination Chemistry Research

Potassium galactarate has been the subject of dedicated X-ray crystallographic studies comparing its structure directly with sodium galactarate, establishing it as a well-characterised model compound for investigating cation-dependent hydrogen bonding networks, polydentate carboxylate coordination, and hydroxyl group participation in metal–oxygen interactions in the solid state . The related compound potassium hydrogen galactarate monohydrate features hepta-coordinated K⁺, making the dipotassium salt a valuable reference material for coordination chemistry and carbohydrate–metal interaction research [1].

Bioprocess Engineering with Controlled Solubility

In biotechnological production of galactaric acid using fungal hosts such as Trichoderma reesei, the counter-cation identity critically affects product solubility: potassium ions suppress galactaric acid solubility relative to sodium or ammonium ions at pH ~4.7 . Dipotassium galactarate is therefore the appropriate salt form for bioprocess workflows where controlled, lower solubility of the galactarate product is desirable—for instance, to facilitate product crystallisation and recovery from fermentation broth, or to mitigate product inhibition of the microbial host [1].

Application
Selection Property
Validation Focus
Potassium-specific detergent and water treatment
Cation composition requirements
Verify calcium sequestration vs. sodium galactarate in target water hardness
Potassium-based corrosion inhibition R&D
Patent-supported salt selection
Review compatibility with oxoacid anion salts for mixed inhibition systems
Crystallography and coordination chemistry research
Well-characterized reference material
Review X-ray and FT-IR data for cation-dependent hydrogen bonding studies
Bioprocess engineering with controlled solubility
Counter-cation solubility modulation
Confirm product crystallization and recovery from fermentation broth
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